potassium;benzenethiolate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-methyl-N-[1-[[6-[[5-(1H-pyrazol-5-yl)-2-pyridinyl]oxy]-2-quinolinyl]methyl]-4-piperidinyl]acetamide involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide and catalysts like palladium on carbon. The final step involves the coupling of the intermediate with acetic acid to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography is essential to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-methyl-N-[1-[[6-[[5-(1H-pyrazol-5-yl)-2-pyridinyl]oxy]-2-quinolinyl]methyl]-4-piperidinyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate to form corresponding quinoline derivatives.
Reduction: Reduction reactions using sodium borohydride can convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include quinoline derivatives, reduced forms of the compound, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-hydroxy-N-methyl-N-[1-[[6-[[5-(1H-pyrazol-5-yl)-2-pyridinyl]oxy]-2-quinolinyl]methyl]-4-piperidinyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-methyl-N-[1-[[6-[[5-(1H-pyrazol-5-yl)-2-pyridinyl]oxy]-2-quinolinyl]methyl]-4-piperidinyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-hydroxy-N-methyl-N-[1-[[6-[[5-(1H-pyrazol-5-yl)-2-pyridinyl]oxy]-2-quinolinyl]methyl]-4-piperidinyl]acetamide include:
- 2-hydroxy-N-methyl-N-[1-[[6-[[5-(1H-pyrazol-5-yl)-2-pyridinyl]oxy]-2-quinolinyl]methyl]-4-piperidinyl]acetamide analogs
- Other quinoline derivatives
- Pyridine-based compounds
Uniqueness
What sets 2-hydroxy-N-methyl-N-[1-[[6-[[5-(1H-pyrazol-5-yl)-2-pyridinyl]oxy]-2-quinolinyl]methyl]-4-piperidinyl]acetamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
potassium;benzenethiolate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6S.K/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OALPPYUMFWGHEK-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[S-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[S-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5KS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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